molecular formula C8H13BrO3 B15314130 Methyl2-[3-(bromomethyl)oxolan-3-yl]acetate

Methyl2-[3-(bromomethyl)oxolan-3-yl]acetate

Cat. No.: B15314130
M. Wt: 237.09 g/mol
InChI Key: HTRQYHJLQRREEH-UHFFFAOYSA-N
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Description

Methyl2-[3-(bromomethyl)oxolan-3-yl]acetate is an organic compound with the molecular formula C8H13BrO3 It is a brominated ester that features a five-membered oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl2-[3-(bromomethyl)oxolan-3-yl]acetate can be synthesized through a multi-step process. One common method involves the bromination of 3-(hydroxymethyl)oxolane, followed by esterification with methyl acetate. The reaction conditions typically require the use of a brominating agent such as phosphorus tribromide or N-bromosuccinimide, and the esterification is often catalyzed by an acid such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl2-[3-(bromomethyl)oxolan-3-yl]acetate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, to form new compounds.

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include oxo derivatives and carboxylic acids.

    Reduction: Products include primary alcohols.

Scientific Research Applications

Methyl2-[3-(bromomethyl)oxolan-3-yl]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl2-[3-(bromomethyl)oxolan-3-yl]acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or acids. The oxolane ring provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Methyl2-[3-(bromomethyl)oxolan-3-yl]acetate can be compared with similar compounds such as:

    Methyl2-[3-(chloromethyl)oxolan-3-yl]acetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    Methyl2-[3-(hydroxymethyl)oxolan-3-yl]acetate: Contains a hydroxyl group instead of a bromine atom, making it less reactive in nucleophilic substitution reactions.

    Methyl2-[3-(iodomethyl)oxolan-3-yl]acetate: Contains an iodine atom, which is more reactive than bromine in substitution reactions.

The uniqueness of this compound lies in its balanced reactivity, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H13BrO3

Molecular Weight

237.09 g/mol

IUPAC Name

methyl 2-[3-(bromomethyl)oxolan-3-yl]acetate

InChI

InChI=1S/C8H13BrO3/c1-11-7(10)4-8(5-9)2-3-12-6-8/h2-6H2,1H3

InChI Key

HTRQYHJLQRREEH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CCOC1)CBr

Origin of Product

United States

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